molecular formula C20H20O3 B5809012 4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one

4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one

Cat. No.: B5809012
M. Wt: 308.4 g/mol
InChI Key: RPOBYUQIJLWMOG-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the chromenone moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    Coumarin: Known for its anticoagulant properties.

    Umbelliferone: Exhibits antioxidant and anti-inflammatory activities.

    Scopoletin: Possesses antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-16-11-19(21)23-20-14(3)18(9-8-17(16)20)22-12-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOBYUQIJLWMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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